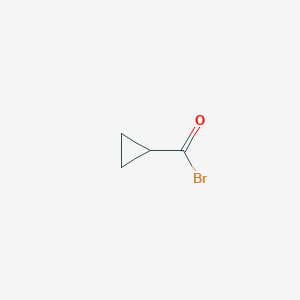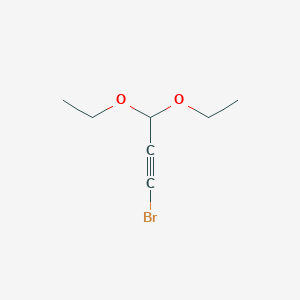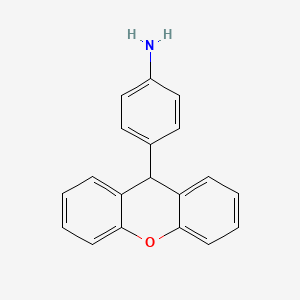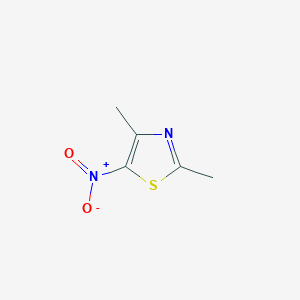![molecular formula C16H21N2O3P B14712244 Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester CAS No. 21081-98-1](/img/structure/B14712244.png)
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the [(phenylamino)-2-pyridinylmethyl] group. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonic acid ester . The reaction conditions often include the use of a solvent such as acetonitrile or toluene and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of phosphonic acid esters generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is also employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the ester group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a component in specialty polymers
Wirkmechanismus
The mechanism of action of phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its ability to form hydrogen bonds and coordinate with metal ions contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid esters: Similar in structure but differ in their chemical properties and applications.
Phosphinic acid esters: Share some reactivity patterns but have distinct uses in industry and medicine.
Aminophosphonic acids: Known for their role as enzyme inhibitors and in medicinal chemistry
Uniqueness
Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a phosphonic acid ester group with a [(phenylamino)-2-pyridinylmethyl] moiety makes it a versatile compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
21081-98-1 |
|---|---|
Molekularformel |
C16H21N2O3P |
Molekulargewicht |
320.32 g/mol |
IUPAC-Name |
N-[diethoxyphosphoryl(pyridin-2-yl)methyl]aniline |
InChI |
InChI=1S/C16H21N2O3P/c1-3-20-22(19,21-4-2)16(15-12-8-9-13-17-15)18-14-10-6-5-7-11-14/h5-13,16,18H,3-4H2,1-2H3 |
InChI-Schlüssel |
QLYYJPOTHLWBGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=N1)NC2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)





![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)

![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)


